molecular formula C23H19NO5 B1322511 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid CAS No. 254737-60-5

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid

Cat. No.: B1322511
CAS No.: 254737-60-5
M. Wt: 389.4 g/mol
InChI Key: BXXUGEMNFPXBTD-UHFFFAOYSA-N
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Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide.

    Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Solvents: Dichloromethane, dimethylformamide, and acetonitrile.

Major Products

The major products formed from these reactions are typically peptides with the Fmoc group removed, allowing for further reactions or modifications.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is unique due to its specific structure, which includes a methoxybenzoic acid moiety. This structure provides additional stability and reactivity, making it particularly useful in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-21-12-14(22(25)26)10-11-20(21)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUGEMNFPXBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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